2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position further distinguishes this compound. Benzoxazines are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of 2-aminophenol with chloroacetyl chloride: This method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a solvent such as methylisobutylketone (MIBK) and an aqueous sodium bicarbonate solution.
Reduction of nitro ethers: Nitro ethers can be reduced using reagents such as Fe/AcOH or Zn/NH4Cl to yield the desired benzoxazinones.
Reaction with maleic anhydride: 2-aminophenols can react with maleic anhydride to produce benzoxazinones with acetic acid substitution at the 2-position.
Industrial Production Methods
The industrial production of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoxazinones can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents into the benzoxazine ring.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Reducing agents such as iron in acetic acid (Fe/AcOH) and zinc in ammonium chloride (Zn/NH4Cl) are commonly used.
Halogenating agents: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl-.
Scientific Research Applications
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme inhibition: The compound inhibits human topoisomerase I by preventing the enzyme-substrate binding, which is crucial for DNA replication and transcription.
Pathways involved: The inhibition of topoisomerase I leads to the accumulation of DNA breaks, ultimately resulting in cell death.
Comparison with Similar Compounds
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- can be compared with other similar compounds in the benzoxazine family:
7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one: This compound has an amino group at the 7th position instead of a methyl group.
6-chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4(3H)-dione: This compound contains a phenyl group and two carbonyl groups in the oxazine ring.
2-methyl-4H-3,1-benzoxazin-4-one: This compound has a methyl group at the 2nd position and a carbonyl group at the 4th position.
The uniqueness of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
917872-61-8 |
---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
7-chloro-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C9H6ClNO2/c1-5-9(12)13-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3 |
InChI Key |
ZJCLOXNJYRNVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.